N1-cycloheptyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
Description
N1-Cycloheptyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a cycloheptyl group and a tosylpiperidin-ethyl moiety. Oxalamides are a versatile class of compounds with applications ranging from flavor enhancement (e.g., umami agonists) to pharmaceuticals (e.g., antiviral agents) and material science (e.g., polymer initiators) .
Properties
IUPAC Name |
N'-cycloheptyl-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O4S/c1-18-11-13-21(14-12-18)31(29,30)26-17-7-6-10-20(26)15-16-24-22(27)23(28)25-19-8-4-2-3-5-9-19/h11-14,19-20H,2-10,15-17H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGBFMKABAZRBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cycloheptyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves the reaction of cycloheptylamine with 2-(1-tosylpiperidin-2-yl)ethyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-cycloheptyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tosyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
N1-cycloheptyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-cycloheptyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Umami Flavor Enhancers
Key Compounds :
- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): A potent umami agonist with regulatory approval (FEMA 4233) for replacing monosodium glutamate (MSG) in food products .
- S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): A structural analog of S336 with moderate CYP3A4 inhibition (51% at 10 µM) .
Structural and Functional Differences :
However, this could reduce water solubility, limiting food industry applications .
Key Compounds :
Comparison :
| Property | BAOAs (e.g., bis(PhAlaOH)benzyl) | Target Compound |
|---|---|---|
| Functional Groups | Phenylalanine, amino alcohol moieties | Tosylpiperidin, cycloheptyl |
| Gelling Capacity | High (via H-bonding and van der Waals) | Unlikely (lack of polar amino alcohols) |
| Drug Release Mechanism | pH-dependent, Fickian diffusion | Not studied |
The target compound’s tosylpiperidin group—a sulfonamide—may confer metabolic stability and protease resistance, making it a candidate for antiviral or CNS-targeted drugs, unlike BAOAs, which prioritize gelation .
Material Science and Polymerization
Key Compounds :
Comparison :
| Feature | OXA1/OXA2 | Target Compound |
|---|---|---|
| Hydroxyl Groups | Multiple (for polymerization initiation) | Absent |
| Application | PLA hybrid materials | No reported use in polymers |
The absence of hydroxyl groups in the target compound limits its utility in ring-opening polymerization, contrasting with OXA1/OXA2’s role in biodegradable polymers .
Antimicrobial and Antiviral Activity
Key Compounds :
Comparison :
| Property | GMC Series | Target Compound |
|---|---|---|
| Active Moieties | Isoindoline-dion, halogenated aryl | Tosylpiperidin, cycloheptyl |
| Target | Microbial enzymes | Undefined (potential viral targets) |
The tosylpiperidin group in the target compound shares structural similarity with HIV entry inhibitors, suggesting possible antiviral applications, whereas GMC compounds prioritize halogenated aryl groups for broad-spectrum antimicrobial activity .
Biological Activity
N1-cycloheptyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a cycloheptyl moiety, a tosylpiperidinyl group, and an oxalamide linkage, which may contribute to its interaction with biological targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound's IUPAC name is N'-cycloheptyl-N-[2-(1-tosylpiperidin-2-yl)ethyl]oxamide. Its molecular formula is C20H30N4O3S, and it exhibits a molecular weight of 402.55 g/mol. The presence of the tosyl group enhances the compound's reactivity, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The oxalamide moiety is known to facilitate hydrogen bonding and hydrophobic interactions, which can stabilize binding to target proteins. Research indicates that this compound may act as an enzyme inhibitor or modulator by altering the conformational dynamics of target proteins.
Biological Activity Overview
Potential Therapeutic Applications:
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions such as obesity or diabetes.
- Receptor Modulation: The compound's structural features may allow it to modulate receptor activity, particularly in systems related to neurotransmission and pain management.
Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
Case Studies
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal examined the inhibitory effects of this compound on a specific protease linked to inflammatory diseases. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Neurotransmitter Modulation
Another investigation focused on the interaction of this compound with serotonin receptors. The findings revealed that it could enhance serotonin signaling pathways, which may have implications for treating depression and anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
